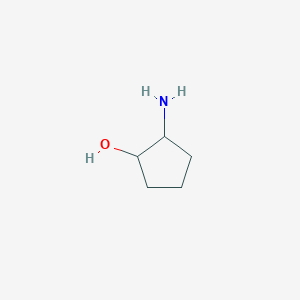

2-Aminocyclopentanol

Descripción

Significance of Cyclic Amino Alcohols in Organic and Medicinal Chemistry

Cyclic amino alcohols, a class of organic compounds characterized by a ring structure containing both an amino (-NH2) and a hydroxyl (-OH) group, are of profound importance in organic and medicinal chemistry. These structures are not merely simple bifunctional molecules; their constrained cyclic nature imparts specific three-dimensional arrangements that are crucial for molecular recognition and biological activity.

In organic synthesis, cyclic amino alcohols, particularly chiral 1,2-amino alcohols, are highly valued as chiral auxiliaries and ligands for asymmetric catalysis. openaccessjournals.comasianpubs.orgscispace.com Their ability to form stable chelate complexes with metal centers allows for the precise control of stereochemistry in a wide range of chemical transformations, leading to the synthesis of enantiomerically pure compounds. scispace.com This is of paramount importance in the pharmaceutical industry, where the therapeutic effect of a drug is often dependent on a single enantiomer.

From a medicinal chemistry perspective, the cyclic amino alcohol motif is a cornerstone of many biologically active natural products and synthetic drugs. researchgate.netnih.gov For instance, this structural unit is found in various pharmaceuticals, including β-blockers used to manage cardiovascular diseases. asianpubs.org The rigid conformation of the cyclic backbone allows for the precise positioning of the amino and hydroxyl groups, enabling them to interact with high specificity with biological targets such as enzymes and receptors. researchgate.net Prominent examples of natural products containing this scaffold include the antimalarial agent quinine (B1679958) and polyhydroxylated alkaloids like castanospermine, which are potent enzyme inhibitors. asianpubs.orgscispace.com It is estimated that approximately 30% of small-molecule pharmaceuticals contain residues of tailor-made amino acids or structurally related diamines and amino-alcohols, underscoring their importance. researchgate.netnih.gov

Overview of 2-Aminocyclopentanol as a Privileged Scaffold

Within the broader class of cyclic amino alcohols, this compound has been identified as a "privileged scaffold." This term is used in medicinal chemistry to describe a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the development of new drugs. nih.gov The cyclopentane (B165970) ring of this compound offers a balance of rigidity and conformational flexibility, which, combined with the hydrogen-bonding capabilities of the amino and hydroxyl groups, makes it an ideal building block for creating libraries of diverse compounds.

The utility of this compound extends to its application as a precursor in the synthesis of more complex molecules. For example, it is a key intermediate in the preparation of certain antiviral agents. rsc.org Furthermore, derivatives of this compound have been successfully employed as chiral ligands in asymmetric synthesis, such as in the enantioselective addition of organozinc reagents to aldehydes. researchgate.net The synthesis of both enantiomers of trans-2-Aminocyclopentanol has been achieved through chemoenzymatic methods, which involve the use of enzymes like lipase (B570770) to perform highly selective reactions. researchgate.netresearchgate.net This provides access to a variety of optically active derivatives that can be used to construct a wide range of chiral molecules. researchgate.net

Current Research Landscape and Gaps in this compound Studies

The current research landscape for this compound is vibrant and expanding. A significant portion of ongoing research is focused on the development of efficient and stereoselective synthetic routes to access different isomers and derivatives of this compound. Chemoenzymatic resolutions, which combine chemical synthesis with enzymatic reactions, have proven to be a powerful strategy for obtaining enantiomerically pure this compound derivatives. researchgate.netresearchgate.net For instance, lipases have been effectively used for the kinetic resolution of racemic precursors to afford both enantiomers of trans-2-aminocyclopentanol with high enantiomeric excess. researchgate.netresearchgate.net

Another major area of investigation is the application of this compound and its derivatives as chiral ligands in asymmetric catalysis. researchgate.net Researchers are continuously exploring new catalytic systems and reactions where these ligands can induce high levels of stereocontrol. The development of novel diaminocyclopentanols, derived from this compound precursors, is also an active area of research, with a focus on their potential as mimics of biologically important molecules like aminoglycosides and nucleosides. beilstein-journals.org

Despite the progress, there are still gaps in the research. While the synthesis and applications of the trans-isomers of this compound are well-documented, the cis-isomers have received comparatively less attention. researchgate.net Further exploration of the synthesis and catalytic activity of cis-2-Aminocyclopentanol derivatives could unveil new and potentially more effective chiral catalysts.

Additionally, while its role as a scaffold is acknowledged, a more systematic exploration of the structure-activity relationships of a broader range of this compound derivatives against various biological targets is needed. Such studies would provide a more comprehensive understanding of its "privileged" nature and could accelerate the discovery of new therapeutic agents. The development of more sustainable and scalable synthetic methods, potentially utilizing biocatalysis or continuous flow chemistry, also remains a key challenge for the industrial application of this versatile compound. mdpi.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-aminocyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFOUICIRBXFRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20903822 | |

| Record name | NoName_4581 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57070-95-8, 59260-76-3 | |

| Record name | Cyclopentanol, cis-2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057070958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanol, trans-2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059260763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Stereochemical Investigations of 2 Aminocyclopentanol Systems

Diastereomeric Configurations: Cis and Trans Isomers

The presence of hydroxyl (-OH) and amino (-NH2) groups on adjacent carbons in the cyclopentane (B165970) ring of 2-aminocyclopentanol gives rise to two diastereomeric forms: cis and trans. Diastereomers are stereoisomers that are not mirror images of each other. In the context of this compound, the distinction between cis and trans isomers is based on the relative orientation of the two functional groups with respect to the plane of the cyclopentane ring.

The cis isomer is characterized by having both the amino and hydroxyl groups on the same side of the ring plane. vulcanchem.com Conversely, the trans isomer has these functional groups on opposite sides of the ring. This fundamental difference in spatial arrangement leads to distinct physical and chemical properties for each isomer. For instance, the cis and trans forms of aminocyclopentanol have been noted to exhibit different behaviors in cholinesterase inhibition studies. The preparation of cis-2-aminocyclopentanol derivatives can be achieved through methods that avoid change of configuration, such as N → O acyl migration and oxazoline (B21484) formation. rsc.org

| Isomer | Relative Position of -OH and -NH2 Groups |

|---|---|

| Cis | Same side of the cyclopentane ring |

| Trans | Opposite sides of the cyclopentane ring |

Enantiomeric Forms: (1R,2R), (1S,2S), (1R,2S), and (1S,2R) Configurations

Each of the diastereomeric forms of this compound is chiral, meaning it is non-superimposable on its mirror image. This chirality arises from the presence of two stereocenters at carbons 1 and 2, where the hydroxyl and amino groups are attached. Consequently, each diastereomer exists as a pair of enantiomers. Enantiomers are stereoisomers that are mirror images of each other.

The absolute configuration at each stereocenter is designated using the Cahn-Ingold-Prelog (CIP) priority rules, leading to the R (rectus) or S (sinister) notation. This results in four possible stereoisomers for this compound:

trans-2-Aminocyclopentanol:

(1R,2R)-2-Aminocyclopentanol cymitquimica.com

(1S,2S)-2-Aminocyclopentanol cymitquimica.com

cis-2-Aminocyclopentanol:

(1R,2S)-2-Aminocyclopentanol a2bchem.com

(1S,2R)-2-Aminocyclopentanol vulcanchem.com

The (1R,2R) and (1S,2S) isomers are enantiomers of each other, as are the (1R,2S) and (1S,2R) isomers. The specific three-dimensional arrangement of these enantiomers is crucial for their interaction with other chiral molecules, a key principle in many biological and chemical processes. For example, the well-defined stereochemistry of these compounds makes them valuable chiral building blocks in asymmetric synthesis. vulcanchem.coma2bchem.com

| Diastereomer | Enantiomeric Pair | Configuration (C1, C2) |

|---|---|---|

| Trans | (1R,2R)-2-Aminocyclopentanol | R, R |

| (1S,2S)-2-Aminocyclopentanol | S, S | |

| Cis | (1R,2S)-2-Aminocyclopentanol | R, S |

| (1S,2R)-2-Aminocyclopentanol | S, R |

Conformational Analysis and its Influence on Reactivity and Biological Activity

The cyclopentane ring is not planar and exists in various puckered conformations, most commonly the "envelope" and "twist" forms. The specific conformation adopted by a this compound isomer can significantly impact its reactivity and biological activity by altering the spatial relationship between the amino and hydroxyl groups and the accessibility of these groups for reactions.

The conformation of a molecule can influence its reactivity. For instance, in reactions where the proximity of the amino and hydroxyl groups is important, the cis isomer, where these groups are on the same side of the ring, may react differently than the trans isomer. rsc.org

In the context of biological activity, the precise three-dimensional shape of a molecule is often critical for its interaction with biological targets such as enzymes or receptors. Studies on related aminocyclopentane carboxylic acid isomers have shown that their reactivity and biological activity are influenced by their conformational preferences. biorxiv.orgnih.gov For example, metadynamics simulations have been used to explore the conformational free energy surfaces of such molecules within the peptidyl transferase center (PTC) of the ribosome, revealing that reactive monomers populate a specific conformational space. nih.gov The conformationally restricted nature of these cyclic amino alcohols can be advantageous in designing peptide foldamers and other bioactive molecules. mdpi.com

Historical and Contemporary Stereochemical Studies on 1,2-Aminocycloalkanols

The study of the stereochemistry of 1,2-aminocycloalkanols has a rich history. Early investigations focused on understanding the stereochemical course of reactions involving these compounds. For example, research by Fodor and Kiss delved into the reactions of diastereoisomeric (±)-2-acylaminocyclopentanols with hydrogen chloride and thionyl chloride, observing that the cis-isomers participated in N → O acyl migration and oxazoline formation without a change in configuration. rsc.org These studies were crucial in establishing the configurational relationships between the diastereoisomers. rsc.org

Contemporary research continues to build on this foundation, utilizing modern analytical techniques and computational methods to further elucidate the stereochemical nuances of 1,2-aminocycloalkanols and their derivatives. These compounds are recognized as important building blocks in asymmetric synthesis, with their well-defined stereochemistry being exploited to create complex chiral molecules. vulcanchem.coma2bchem.com The development of chemoenzymatic approaches has provided more efficient routes to enantiomerically pure trans-2-aminocyclopentanol derivatives. Furthermore, advanced techniques like X-ray crystallography and NMR spectroscopy are employed to unambiguously determine the stereochemistry of complex molecules derived from amino cycloalkanols. researchgate.netwhiterose.ac.uk The ongoing interest in these systems is driven by their potential applications in the development of new pharmaceuticals and other biologically active compounds. vulcanchem.comcymitquimica.com

Advanced Synthetic Methodologies for 2 Aminocyclopentanol and Its Derivatives

Chemoenzymatic Synthesis Protocols

Chemoenzymatic methods combine the versatility of chemical synthesis with the high selectivity of biocatalysts. researchgate.net This hybrid approach is particularly effective for producing enantiopure compounds like 2-aminocyclopentanol. The strategy often involves the chemical synthesis of a racemic precursor, followed by an enzymatic kinetic resolution to separate the enantiomers. researchgate.net Hydrolases, especially lipases, are widely used for this purpose due to their stereoselectivity, stability in organic solvents, and broad substrate tolerance. rsc.orgmdpi.com

Lipase-Catalyzed Resolution of Racemic Precursors (e.g., Burkholderia cepacia lipase)

Lipase-catalyzed kinetic resolution is a cornerstone of chemoenzymatic synthesis for chiral amino alcohols. researchgate.netresearchgate.net This technique exploits the ability of lipases to selectively acylate or hydrolyze one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. mdpi.com Burkholderia cepacia lipase (B570770) (BCL), also known as Pseudomonas cepacia lipase, is a highly effective and frequently employed biocatalyst for the resolution of this compound precursors. researchgate.netresearchgate.net

A common strategy involves the resolution of a racemic precursor such as trans-2-(diallylamino)cyclopentanol. researchgate.net In a typical transesterification reaction, the lipase selectively catalyzes the acylation of one enantiomer, yielding an ester and the unreacted amino alcohol enantiomer, both with high enantiomeric excess (ee). researchgate.netnih.gov For instance, the resolution of racemic trans-2-(N,N-diallylamino)cyclopentanol using BCL-catalyzed acylation results in optically active amino alcohols and their corresponding acetates with enantiomeric excesses often ranging from 95% to over 99%. researchgate.net

Other lipases, such as Candida antarctica lipase B (CAL-B), have also proven effective, particularly in the resolution of related precursors like racemic-trans-2-(1H-imidazol-1-yl)cycloalkanamines and N,N-diallylcyclopentane-1,2-diamine. researchgate.netresearchgate.net The choice of enzyme, solvent, and acyl donor is critical for optimizing the enantioselectivity (E-value) and reaction efficiency. mdpi.comscielo.br

| Lipase | Precursor Substrate | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Burkholderia cepacia lipase (BCL) | Racemic trans-2-(diallylamino)cyclopentanol | Enzymatic acylation/Transesterification | Produces enantiopure amino alcohols and acetates with ee values of 95% to >99%. | researchgate.net |

| Burkholderia cepacia lipase (BCL) | Racemic trans-2-aminocyclopentanol with an anthracene (B1667546) unit | Transesterification | Achieved very high enantioselectivity (E > 200). | researchgate.net |

| Candida antarctica lipase B (CAL-B) | Racemic trans-N,N-diallylcyclopentane-1,2-diamine | N-acylation | Demonstrated excellent enantioselectivity (E > 200). | researchgate.net |

| Arthrobacter sp. Lipase | Racemic phthalimido acetates of trans-2-aminocyclopentanol | Hydrolysis | Yielded enantioenriched trans-2-aminocyclopentanols with ee > 99%. | researchgate.net |

Enantioselective Preparation of Trans-2-Aminocyclopentanol Enantiomers

The enantioselective preparation of trans-2-aminocyclopentanol enantiomers is efficiently achieved through chemoenzymatic protocols that hinge on the lipase-catalyzed resolution described previously. researchgate.netresearchgate.net A practical and novel approach involves synthesizing a racemic precursor, which is then resolved to yield both enantiomers in high purity. researchgate.net

The process typically begins with the stereospecific ring-opening of cyclopentene (B43876) oxide with an amine, such as diallylamine, to produce the racemic trans-2-(diallylamino)cyclopentanol. This step is often quantitative and may not require extensive purification. The subsequent key step is the enzymatic kinetic resolution. For example, using Burkholderia cepacia lipase, one enantiomer of the racemic amino alcohol is acylated, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer. researchgate.net

Following separation, simple deprotection steps, such as the removal of the diallyl groups, afford the final enantiomerically pure (+)- or (-)-trans-2-aminocyclopentanol. researchgate.netacs.org This chemoenzymatic route is highly efficient, providing both enantiomers of the target compound with excellent chemical yields and enantiomeric excesses (95% to >99%). researchgate.net The resulting optically active aminocyclopentanols are versatile intermediates for further synthetic applications. acs.orgcdnsciencepub.com

Asymmetric Catalytic Approaches

Asymmetric catalysis offers a powerful alternative for the synthesis of chiral molecules, avoiding the 50% theoretical yield limit of kinetic resolutions. These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Chiral Ligand and Catalyst Development for Stereocontrol

The development of effective chiral ligands and catalysts is fundamental to achieving high stereocontrol in asymmetric synthesis. researchgate.net For the synthesis of chiral aminocyclopentanols and related structures, ligands based on a trans-1,2-diaminocyclohexane framework are often employed. researchgate.net When complexed with transition metals, these ligands form efficient chiral catalysts for various asymmetric reactions. researchgate.net

Optically active trans-2-aminocyclopentanols themselves serve as valuable chiral ligands. researchgate.net For instance, N-alkylated derivatives of aminocyclopentanols have been shown to be efficient ligands in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, yielding chiral carbinols with high enantioselectivity. researchgate.net The design of conformationally locked chiral diamine scaffolds, derived from intermediates resolved through chemoenzymatic methods, has also led to new classes of ligands for asymmetric reactions like the Henry reaction. researchgate.net

Catalytic Asymmetric Ring Opening of Meso Epoxides

The catalytic asymmetric ring opening (ARO) of meso epoxides is a highly effective strategy for producing enantiomerically enriched vicinal amino alcohols. mdpi.comunits.it Meso epoxides, such as cyclopentene oxide, are achiral compounds that possess a plane of symmetry. Their ring-opening with a nucleophile, guided by a chiral catalyst, can generate chiral products with high enantioselectivity. units.it

A well-studied system involves the use of chiral (salen)Cr(III) complexes as catalysts for the azidolysis of cyclopentene oxide with trimethylsilyl (B98337) azide (B81097) (TMSN₃). mdpi.comunipd.it Mechanistic studies, including kinetic analyses, revealed that the reaction exhibits a second-order dependence on the catalyst concentration. This led to the proposal of a cooperative bimetallic mechanism where two catalyst molecules work in concert, with one activating the epoxide (Lewis acid activation) and the other delivering the azide nucleophile. units.itunipd.it To capitalize on this, covalently linked dimeric salen complexes were designed, which proved to be highly efficient and enantioselective catalysts for the ARO reaction, confirming the cooperative intramolecular bimetallic pathway. unipd.it This method provides access to the azido (B1232118) alcohol product, a direct precursor to this compound, with excellent yields and enantioselectivity (up to 93% ee). mdpi.comunipd.it

| Catalyst Type | Key Mechanistic Feature | Outcome | Reference |

|---|---|---|---|

| Monomeric (salen)Cr complex | Second-order kinetics; cooperative bimetallic mechanism proposed. | Product ee up to 93%. Reaction rate drops sharply at lower catalyst concentrations. | unipd.it |

| Dimeric (salen)Cr complex (linked) | Enforces cooperative, intramolecular bimetallic catalysis. | Accelerated rates and high enantioselectivity, even at low catalyst loading. | unipd.it |

| Hybrid catalyst in continuous flow system | Catalytic particles packed in fixed-bed reactors. | Excellent yields (>99%) and up to 93% ee for the product. Reactivity maintained over 600 hours. | mdpi.com |

Applications in Cyclopentanol (B49286) Ring Functionalization

Asymmetric catalytic methods are broadly applicable to the functionalization of the cyclopentanol ring, enabling the synthesis of complex, multi-substituted cyclopentane (B165970) derivatives. dicp.ac.cncaltech.edu The ability to control stereochemistry during ring construction or modification is crucial for accessing synthetically valuable intermediates. escholarship.org

One such application is the diarylborinic acid-catalyzed ring opening of cis-4-hydroxymethyl-1,2-cyclopentene oxides. dicp.ac.cn This reaction proceeds with various N- and S-nucleophiles to afford 1,2,4-trisubstituted cyclopentane compounds that contain a quaternary carbon center. The catalyst is believed to form a "half-cage" structure with the epoxide substrate, sterically directing the nucleophilic attack to achieve high regioselectivity. dicp.ac.cn

Furthermore, cascade reactions catalyzed by a combination of a chiral Brønsted acid and a transition metal (e.g., Palladium) have been developed to construct densely functionalized cyclopenta[b]pyrroline derivatives from furan (B31954) precursors. acs.org These advanced strategies, which create multiple chiral centers in a single sequence, highlight the power of asymmetric catalysis to build molecular complexity on a cyclopentane framework, starting from simple, readily available materials. caltech.eduacs.org

Diastereomeric Resolution Techniques

A prevalent method for obtaining enantiomerically pure this compound is through the resolution of a racemic mixture. wikipedia.org This often involves reacting the racemic amino alcohol with a chiral resolving agent to form diastereomeric salts, which can then be separated. wikipedia.orgpharmtech.com

Formation of Separable Chiral Salts (e.g., with Mandelic Acid Derivatives)

The formation of diastereomeric salts is a cornerstone of chiral resolution. wikipedia.orgpharmtech.com This technique leverages the different physical properties, such as solubility, of diastereomers, which allows for their separation by methods like crystallization. wikipedia.orgpharmtech.com Chiral acids, such as derivatives of mandelic acid and tartaric acid, are commonly employed as resolving agents for racemic amines. wikipedia.orgacs.org

For instance, racemic trans-2-aminocyclohexanol derivatives have been efficiently resolved using (R)- and (S)-mandelic acid sequentially, yielding both enantiomers with over 99% enantiomeric excess (ee). acs.orgresearchgate.net This process typically involves dissolving the racemic mixture and the chiral acid in a suitable solvent, allowing one diastereomeric salt to crystallize preferentially. wikipedia.org A simple aqueous workup can then isolate the amino alcohol in a pure form, with the resolving agent often being recoverable in high yields. acs.orgresearchgate.net The choice of solvent and control of temperature are critical for achieving high selectivity in the crystallization process. unchainedlabs.com

Interactive Table: Common Chiral Resolving Agents and Their Applications

| Resolving Agent | Target Compound Type | Principle of Separation |

|---|---|---|

| Mandelic Acid Derivatives | Racemic Amines | Formation of diastereomeric salts with differential solubility. acs.org |

| Tartaric Acid Derivatives | Racemic Amines | Crystallization-based separation of diastereomeric salts. wikipedia.org |

| Camphorsulfonic Acid | Chiral Amines | Forms diastereomeric salts. wikipedia.org |

| (S)-(-)-1-Phenylethylamine | Chiral Acids | Forms diastereomeric salts. wikipedia.org |

Protective Group Strategies in Amino Alcohol Synthesis

Protecting groups are essential in the multi-step synthesis of complex molecules like this compound derivatives. organic-chemistry.org They temporarily mask reactive functional groups, such as amines and alcohols, preventing them from undergoing unwanted reactions. organic-chemistry.org

Amine Protection (e.g., Tert-Butyloxycarbonyl (Boc) Group) and Selective Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal under mild acidic conditions. total-synthesis.comnumberanalytics.com The protection of the amine in this compound is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jkchemical.comfishersci.co.uk This forms a carbamate, which is stable to many nucleophiles and basic conditions. total-synthesis.com

Selective deprotection of the Boc group is commonly accomplished using acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in dioxane. jkchemical.comfishersci.co.uknih.gov The acidic conditions lead to the cleavage of the carbamate, regenerating the amine. jkchemical.comfishersci.co.uk This selectivity allows for the deprotection of the amine without affecting other acid-sensitive groups that may be present in the molecule. acsgcipr.org

Orthogonally Protected Intermediates for Diversification

Orthogonal protection is a strategy that employs multiple protecting groups in a single molecule, where each group can be removed under a specific set of conditions without affecting the others. organic-chemistry.orgiris-biotech.de This approach is highly valuable for the synthesis of diverse derivatives of this compound. researchgate.net

For example, a this compound derivative might have its amine group protected with a Boc group (acid-labile) and its hydroxyl group protected with a silyl (B83357) ether (fluoride-labile). libretexts.org This allows for the selective deprotection and subsequent functionalization of either the amine or the hydroxyl group, leading to a wide range of molecular structures from a common intermediate. researchgate.net The use of orthogonal protecting groups like Fmoc (base-labile) and Boc (acid-labile) is a well-established strategy in peptide synthesis that can be applied to amino alcohol chemistry. iris-biotech.demasterorganicchemistry.com

Interactive Table: Common Protecting Groups in Organic Synthesis

| Protecting Group | Functional Group Protected | Deprotection Conditions |

|---|---|---|

| Tert-Butyloxycarbonyl (Boc) | Amine total-synthesis.com | Acidic conditions (e.g., TFA, HCl). fishersci.co.ukacsgcipr.org |

| Benzyl (B1604629) (Bn) | Alcohol, Amine libretexts.org | Hydrogenolysis. fishersci.co.uklibretexts.org |

| Fluorenylmethyloxycarbonyl (Fmoc) | Amine iris-biotech.de | Basic conditions (e.g., piperidine). iris-biotech.demasterorganicchemistry.com |

| Silyl Ethers (e.g., TBDMS) | Alcohol libretexts.org | Fluoride ion (e.g., TBAF) or acid. libretexts.org |

Strategies for Scalable Synthesis of Enantiopure this compound Derivatives

The development of scalable synthetic routes to enantiopure this compound derivatives is crucial for their application in the pharmaceutical industry. nih.govacs.org An ideal scalable synthesis should avoid hazardous reagents, expensive chromatographic separations, and high-pressure equipment. nih.gov

One approach involves the chemoenzymatic synthesis of trans-2-aminocyclopentanol derivatives. researchgate.net This method can utilize an enzymatic kinetic resolution of a racemic precursor, such as trans-2-(diallylamino)cyclopentanol, catalyzed by an enzyme like Burkholderia cepacia lipase. researchgate.net This can provide both enantiomers with high enantiomeric excess. researchgate.net Another strategy focuses on the catalytic asymmetric ring opening of meso epoxides, which can produce enantiopure cyclic 1,2-amino alcohols. acs.org Furthermore, scalable syntheses of all four stereoisomers of 2-aminocyclopentane carboxylic acid have been developed from a common precursor, highlighting the efficiency of using a unified intermediate. nih.gov

Novel Synthetic Routes for Biologically Relevant Aminocyclopentanols

The search for new and improved synthetic methods for biologically active aminocyclopentanols is an ongoing area of research. researchgate.netlsu.edu These efforts are often aimed at creating structural analogs of natural products to study structure-activity relationships or to develop new therapeutic agents. researchgate.net

One novel approach involves the synthesis of aminocyclopentanols from readily available starting materials like myo-inositol. researchgate.net This method is generally applicable for preparing various aminocyclopentanols of biological interest, including inhibitors of enzymes like α-mannosidase. researchgate.net Biocatalysis is also emerging as a powerful tool, with enzymes being used for the asymmetric synthesis of cyanohydrins, which can be converted to vicinal amino alcohols. sci-hub.se The use of biocatalytic methods is often favored due to their high stereo- and regioselectivity. sci-hub.se Additionally, new catalytic systems, including those based on first-row transition metals, are being explored to enable selective transformations for the synthesis of complex molecules. thieme.de

Chemical Reactivity and Derivatization Strategies of 2 Aminocyclopentanol

Nucleophilic Substitution Reactions of the Hydroxyl Moiety

The hydroxyl group of 2-aminocyclopentanol is a key site for modification, although it is inherently a poor leaving group. Consequently, its conversion into a more reactive intermediate is a common first step in nucleophilic substitution reactions. msu.edu

A primary strategy involves converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. For instance, N-protected (1S,2R)-2-aminocyclopentanol can be treated with p-toluenesulfonyl chloride (p-TsCl) in pyridine. cam.ac.uk The resulting tosylate is then susceptible to displacement by a wide range of nucleophiles in an SN2-type reaction. One study demonstrated the substitution of the tosylated intermediate with phenoxide, which required heating in DMF with potassium carbonate to afford the desired ether derivative with an inverted stereocenter. acs.org

Another powerful method for hydroxyl group substitution is the Mitsunobu reaction. This reaction allows for the direct conversion of an alcohol to various functional groups, including esters, ethers, and azides, with inversion of stereochemistry. In the context of this compound derivatives, N-Boc-protected (1S,2R)-2-aminocyclopentanol has been reacted with various phenols in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diisopropyl azodicarboxylate (DIAD) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). acs.orgvulcanchem.com This approach is particularly valuable for synthesizing phenoxycyclopentyl derivatives under mild conditions. acs.org

Direct displacement of the hydroxyl group can also be achieved under strongly acidic conditions, where the hydroxyl group is protonated to form -OH₂⁺, a good leaving group (water). msu.edu Reaction with strong hydrohalic acids like HBr or HCl can thus convert the alcohol to the corresponding alkyl halide. msu.edu Furthermore, reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a chloro group.

| Reaction Type | Reagents & Conditions | Product Type | Reference |

| Tosylation & SN2 | 1. p-TsCl, pyridine, rt, 24h2. Phenol, K₂CO₃, DMF, 70°C, 3 days | Phenoxy ether | acs.org |

| Mitsunobu Reaction | R-PhOH, PPh₃, DIAD, THF, 0°C to rt, 18h | Phenoxy ether | acs.org |

| O-Alkylation | R-BnBr, NaH, THF, 0°C, 2-4h | Benzyl (B1604629) ether | cam.ac.ukacs.org |

| Chlorination | Thionyl chloride (SOCl₂) | Chloro-derivative |

Oxidation Reactions to Form Carbonyl Derivatives

The secondary alcohol of this compound can be readily oxidized to form the corresponding ketone, 2-aminocyclopentanone. This transformation is a fundamental step in many synthetic pathways, as the resulting ketone provides an electrophilic center for further functionalization.

A variety of oxidizing agents can be employed for this purpose. chemistrysteps.com For the conversion of secondary alcohols to ketones, both mild and strong oxidizing agents are effective. Common laboratory reagents for this transformation include chromium-based compounds like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as non-chromium-based methods like Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and the Dess-Martin periodinane (DMP) oxidation. chemistrysteps.com Historically, agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) have also been used.

The choice of oxidant is often dictated by the presence of other sensitive functional groups in the molecule. The amino group in this compound is also susceptible to oxidation, so it typically requires protection prior to the oxidation of the alcohol. A common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.

In some advanced applications, oxidative C-C bond cleavage can be achieved. For example, proton-coupled electron transfer (PCET) activation of cyclic 1,2-amino alcohols can lead to the formation of a high-energy alkoxy radical intermediate, which undergoes β-scission to yield linear amino-carbonyl compounds. chemrxiv.org

| Oxidation Method | Typical Reagents | Product | Reference |

| Chromium-based | PCC or PDC in CH₂Cl₂ | 2-Aminocyclopentanone | chemistrysteps.com |

| Swern Oxidation | DMSO, (COCl)₂, Et₃N | 2-Aminocyclopentanone | chemistrysteps.com |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) in CH₂Cl₂ | 2-Aminocyclopentanone | chemistrysteps.com |

| Peroxodisulfate Oxidation | Cetyltrimethylammonium peroxodisulfate, MeCN, reflux | 2-Aminocyclopentanone | chem-soc.si |

Reduction Reactions for Amine Functionalization

While the amino group itself is not typically reduced, reduction reactions are critical for functionalizing derivatives of this compound. A key strategy involves the reductive functionalization of carbonyl groups or their equivalents that have been installed using the amine as a directing group or handle.

One of the most powerful methods for creating new amine derivatives is reductive amination. This process begins with the ketone (2-aminocyclopentanone) formed from the oxidation of this compound. The ketone can react with a primary or secondary amine to form an imine or enamine intermediate, respectively. This intermediate is then reduced in situ to form a new C-N bond, yielding a substituted 1,2-diaminocyclopentane derivative. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Another strategy involves the derivatization of the amino group of this compound into a functional group that can then be reduced. For example, the amine can be converted into an amide via reaction with an acyl chloride or carboxylic acid. Subsequent reduction of this amide group, for instance using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), would yield a secondary amine. Catalytic reduction of amides using hydrosilanes in the presence of iridium or other transition metal catalysts offers a milder alternative for this transformation. frontiersin.org Similarly, converting the amine to a nitrile-containing moiety, which is then reduced, provides another pathway to extend and functionalize the amine. frontiersin.org

| Reaction Type | Starting Material | Reagents & Conditions | Product Type | Reference |

| Reductive Amination | 2-Aminocyclopentanone | R₁R₂NH, NaBH₃CN or NaBH(OAc)₃ | Substituted 1,2-diaminocyclopentane | |

| Amide Reduction | N-acyl-2-hydroxycyclopentylamine | 1. LiAlH₄2. H₂O | N-alkyl-2-aminocyclopentanol | |

| Catalytic Amide Reduction | Tertiary Amide | IrCl(CO)(PPh₃)₂ / TMDS, then acid and nucleophile | Highly functionalized amine | frontiersin.org |

N-Alkylation and other Amine Derivatizations

The nucleophilic character of the primary amino group in this compound allows for a variety of derivatization reactions, with N-alkylation being one of the most common for modifying the compound's properties.

Direct N-alkylation can be achieved by reacting this compound with alkyl halides. However, this method can suffer from a lack of selectivity, often leading to mixtures of mono- and di-alkylated products, as well as potential O-alkylation of the hydroxyl group. To achieve selective mono-alkylation, the reaction often requires careful control of stoichiometry and conditions, or the use of a protecting group strategy. For instance, the amine can first be converted to a sulfonamide or a carbamate, which can then be alkylated under basic conditions (e.g., using cesium carbonate) followed by deprotection. rsc.orgnih.gov

A more modern and efficient approach for N-alkylation involves the use of alcohols as alkylating agents in a "borrowing hydrogen" or "hydrogen auto-transfer" reaction. rsc.org This process, often catalyzed by palladium or other transition metal complexes, involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, releasing water as the only byproduct. rsc.org

Beyond alkylation, the amino group can be acylated to form amides, treated with sulfonyl chlorides to form sulfonamides, or reacted with isocyanates to form ureas. These derivatizations are not only crucial for creating diverse molecular libraries but are also frequently employed as part of a protecting group strategy to temporarily block the reactivity of the amine while other parts of the molecule are being modified. researchgate.netresearchgate.net Derivatization with chiral reagents is also a key technique for the analytical separation of enantiomers. researchgate.net

| Derivatization Type | Reagents & Conditions | Product Type | Reference |

| N-Alkylation (via halide) | R-X, Base (e.g., K₂CO₃) | N-alkyl amine | nih.gov |

| N-Alkylation (via alcohol) | R-OH, Pd(II) catalyst | N-alkyl amine | rsc.org |

| N-Acylation | Acyl chloride or anhydride | Amide | researchgate.net |

| Carbamate Formation (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-Boc protected amine | acs.orgvulcanchem.com |

| Sulfonamide Formation | Sulfonyl chloride, Base | Sulfonamide | nih.gov |

Synthesis of Substituted this compound Derivatives for Structure-Activity Relationship Studies

The synthetic strategies outlined in the previous sections are systematically employed to generate libraries of substituted this compound derivatives for structure-activity relationship (SAR) studies. Such studies are fundamental in medicinal chemistry to understand how specific structural modifications influence a compound's biological activity, selectivity, and pharmacokinetic properties. vulcanchem.com

A prominent example is the synthesis of novel agonists for the adenosine (B11128) A₁ receptor. cam.ac.ukacs.org In these studies, researchers started with N-Boc-protected (1R,2R)-2-aminocyclopentanol as a chiral scaffold. The hydroxyl group was derivatized through O-alkylation with a series of substituted benzyl bromides or through a Mitsunobu reaction with various phenols to create a library of benzyloxy- and phenoxycyclopentyl intermediates. cam.ac.ukacs.org Following the removal of the Boc protecting group, the resulting substituted aminocyclopentanol derivatives were incorporated into the final adenosine structures. The subsequent biological evaluation of these compounds revealed that specific substituents, such as a halogen in the meta position of the aromatic ring, conferred high affinity and selectivity for the target receptor. acs.org

Similarly, SAR studies on aminocyclopentanol-based glycosidase inhibitors, such as mannostatin A analogues, have been conducted. researchgate.net By preparing a range of derivatives with modifications at the amine and hydroxyl positions, researchers can probe the specific interactions between the inhibitor and the enzyme's active site, leading to the discovery of more potent and selective compounds. researchgate.net The chemoenzymatic synthesis of enantiopure trans-2-aminocyclopentanol derivatives provides a versatile platform for these explorations, allowing for the creation of diversely substituted compounds through straightforward protection-deprotection and functionalization sequences. researchgate.net

| SAR Target | Synthetic Strategy | Key Intermediate | Example Modification | Reference |

| Adenosine A₁ Receptor Agonists | O-Alkylation / Mitsunobu Reaction | N-Boc-(1R,2R)-2-aminocyclopentanol | Introduction of substituted benzyloxy and phenoxy groups | cam.ac.ukacs.org |

| Glycosidase Inhibitors | Modification of aminocyclopentanol core | Mannostatin A / Trehazolamine analogues | Varied substituents on amine and hydroxyl groups | researchgate.net |

| Vesamicol Analogues | Chemoenzymatic resolution & derivatization | Enantiopure trans-2-(diallylamino)cyclopentanol | N,N-dialkylamino derivatives | researchgate.net |

Applications of 2 Aminocyclopentanol in Asymmetric Organic Synthesis

Utility as a Chiral Building Block in Complex Molecule Construction

Enantiomerically pure 2-Aminocyclopentanol serves as a fundamental chiral building block in the synthesis of more complex organic molecules. vulcanchem.com Its well-defined stereochemistry is crucial for producing pharmaceuticals and other fine chemicals with specific three-dimensional arrangements, which is often essential for their biological activity. chemimpex.com The presence of both amino and hydroxyl functional groups provides two reactive sites that can be selectively modified, allowing for its incorporation into larger and more intricate molecular architectures. vulcanchem.coma2bchem.com

This compound is particularly valued in pharmaceutical research, where it acts as a key intermediate in the development of novel therapeutic agents. chemimpex.com Its ability to facilitate the construction of complex molecules with precise stereochemical control makes it an indispensable component in the synthetic chemist's toolbox. a2bchem.com For instance, it is used in the synthesis of biologically active molecules, including those targeting neurological disorders. chemimpex.com The hydrochloride salt of this compound is often used due to its enhanced stability and solubility. ontosight.ai

Furthermore, derivatives of this compound have been utilized in the synthesis of various complex structures. For example, Boc-protected (1S,2R)-2-aminocyclopentanol has been used as an intermediate in reactions with phenols and triphenylphosphine (B44618) to create more complex molecules. vulcanchem.com The versatility of this compound as a chiral building block is also demonstrated by its use in the synthesis of chiral ligands for catalysis and as a precursor for other valuable chiral compounds. researchgate.net

Role as Chiral Ligands in Asymmetric Catalysis

Chiral ligands play a pivotal role in asymmetric catalysis by modifying the reactivity and selectivity of a metal center to favor the formation of one enantiomer of a product over the other. nih.gov this compound and its derivatives have proven to be effective chiral ligands in a variety of asymmetric reactions. researchgate.net

Enantioselective Additions (e.g., Diethylzinc (B1219324) to Benzaldehyde)

One of the well-documented applications of this compound-derived ligands is in the enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes. researchgate.netnih.gov In this reaction, the chiral ligand, derived from this compound, coordinates to the zinc atom, creating a chiral environment that directs the addition of the ethyl group to one face of the aldehyde, resulting in a chiral secondary alcohol with high enantiomeric excess.

Optically active trans-2-(N,N-dialkylamino)cyclopentanols, prepared from this compound, have been successfully used as ligands in the enantioselective addition of diethylzinc to benzaldehyde. researchgate.netnih.gov These reactions have produced the corresponding chiral alcohols with very good chemical yields and high enantiomeric excesses, often between 95% and over 99%. nih.gov The effectiveness of these ligands highlights the importance of the specific stereochemistry and functional groups of the this compound backbone in achieving high levels of stereocontrol. scirp.org

Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde using 1,2-Amino Alcohol Ligands

| Entry | Ligand | Additive (0.6 equiv) | Yield (%) | ee (%) | Major Enantiomer |

| 1 | ent-6 | - | 80 | 50 | (S) |

| 2 | ent-6 | LiCl | 65 | 52 | (S) |

Data sourced from a study on enantioselective additions using 1,2-amino alcohols as ligands. thieme-connect.de

Asymmetric Transfer Hydrogenation Reactions

Asymmetric transfer hydrogenation is a powerful and versatile method for the synthesis of chiral alcohols and amines from prochiral ketones and imines, respectively. nih.govkanto.co.jp This reaction typically utilizes a transition metal catalyst complexed with a chiral ligand and a readily available hydrogen donor like 2-propanol or formic acid. kanto.co.jp

Derivatives of this compound have been investigated as chiral ligands in such reactions. researchgate.net For instance, optically active aminocyclohexanols, which are structurally related to this compound, have been successfully applied in the transfer hydrogenation of aryl ketones, yielding products with up to 96% enantiomeric excess. acs.orgresearchgate.net While direct and extensive data on this compound itself in this specific application is less detailed in the provided context, the success of its six-membered ring analogue strongly suggests its potential. The synthesis of catalysts for asymmetric transfer hydrogenation often involves chiral amino alcohols. google.com For example, a patent describes the use of trans-2-(2-hydroxyethyl)aminocyclopentanol in a transfer hydrogenation process. googleapis.com

Asymmetric Phenyl Transfer Reactions

Asymmetric phenyl transfer reactions, where a phenyl group is enantioselectively transferred to an electrophile, represent another area where chiral ligands derived from amino alcohols are crucial. Research has shown that optically active aminocyclohexanols, close structural relatives of this compound, are effective ligands in the catalyzed asymmetric phenyl transfer reactions to benzaldehydes, achieving enantiomeric excesses of up to 96%. acs.orgresearchgate.net This demonstrates the utility of the 1,2-amino alcohol scaffold in facilitating stereoselective carbon-carbon bond formation.

Precursors for the Preparation of Enantiomerically Pure Chemical Compounds

Enantiomerically pure this compound is a valuable precursor for the synthesis of a wide array of other enantiomerically pure compounds. researchgate.netentrechem.com Its bifunctional nature allows for diverse chemical transformations, leading to the creation of new chiral molecules with potential applications in various fields, including pharmaceuticals and materials science.

For example, enantiopure trans-2-aminocyclopentanols can be debenzylated through hydrogenolysis to provide the primary amino alcohols, which can then be further derivatized. thieme-connect.de These derivatives can include a broad variety of substituted compounds. Furthermore, the trans-isomers can be converted to the corresponding cis-2-amino alcohols via oxazoline (B21484) formation, which involves an inversion of configuration at the carbon atom bearing the hydroxyl group. thieme-connect.de

A chemoenzymatic protocol has been developed for the preparation of both enantiomers of trans-2-aminocyclopentanol. This method involves the synthesis and subsequent lipase-catalyzed resolution of a racemic precursor, trans-2-(diallylamino)cyclopentanol. researchgate.net The resulting enantiopure compounds can then be used to prepare a variety of diversely substituted derivatives through simple protection and deprotection reactions. researchgate.net This highlights the role of this compound as a starting point for generating a library of enantiomerically pure molecules. researchgate.net

Explorations in Medicinal Chemistry and Biological Activity of 2 Aminocyclopentanol Derivatives

Intermediate in Pharmaceutical Development and Synthesis of Active Pharmaceutical Ingredients

The 2-aminocyclopentanol framework is a cornerstone in the synthesis of complex pharmaceutical compounds. ontosight.ai As a chiral bifunctional molecule, it possesses both an amino and a hydroxyl group, providing versatile reaction sites for constructing more elaborate molecular architectures. vulcanchem.com This structural characteristic makes it an invaluable intermediate in the production of Active Pharmaceutical Ingredients (APIs). ontosight.aichemimpex.com

Various forms of this compound are utilized in synthesis, including its hydrochloride salt, which offers enhanced stability and solubility, and N-Boc-protected derivatives like (1S,2S)-trans-N-Boc-2-aminocyclopentanol, which allow for controlled, sequential chemical modifications. ontosight.aicymitquimica.com The defined stereochemistry of these intermediates is crucial, as the biological activity of the final pharmaceutical product often depends on a precise three-dimensional arrangement of its functional groups. vulcanchem.comchemimpex.com For instance, (1R,2R)-2-aminocyclopentanol hydrochloride is explicitly identified as a key intermediate for synthesizing biologically active molecules and novel therapeutic agents. chemimpex.comchemshuttle.com Its use facilitates the production of enantiomerically pure compounds, a critical requirement in modern drug development. chemimpex.com The compound is also employed in continuous flow processes for the large-scale synthesis of complex APIs, such as tricyclic carbamoyl (B1232498) pyridone derivatives. google.com The synthesis of tert-Butyl ((1S,2R)-2-hydroxycyclopentyl)carbamate, a key intermediate for drugs targeting neurological and infectious diseases, begins with (1S,2R)-2-aminocyclopentanol. ontosight.ai

Investigation of Therapeutic Potential and Modulation of Biological Activity

Derivatives of this compound have been investigated for a broad spectrum of therapeutic applications, demonstrating their ability to modulate various biological activities. cymitquimica.com Research has pointed to their potential as analgesics, anti-inflammatory agents, and modulators of the central nervous system. ontosight.ai

A significant area of investigation has been in oncology. google.comsrce.hr N-arylsulfonyl derivatives of this compound have been described as exhibiting anti-proliferative effects, making them useful for cancer treatment. google.com Furthermore, the strategy of repurposing existing drugs has led to the exploration of antimalarial agents with related structures as potential anticancer therapies. srce.hr Triazole derivatives of this compound have also shown promise in oncology, with studies demonstrating selective cytotoxicity against various cancer cell lines. Beyond cancer, these triazole-based compounds have been investigated for other therapeutic uses, including the development of new antimalarial agents effective against resistant strains and even as potential treatments for neutralizing snake venom.

Structure-Activity Relationship (SAR) Studies for Designed Derivatives

The this compound scaffold is highly amenable to chemical modification, making it an excellent platform for conducting structure-activity relationship (SAR) studies. vulcanchem.com Such studies are fundamental to medicinal chemistry, as they elucidate how specific structural features of a molecule influence its biological activity, guiding the optimization of lead compounds into potent and selective drugs. vulcanchem.comresearchgate.net

SAR studies on this compound derivatives have been particularly fruitful in the development of adenosine (B11128) receptor agonists and glycosidase inhibitors. For example, research on adenosine A1 receptor (A1R) agonists involved synthesizing a series of derivatives based on N6-cyclopentyl adenosine (CPA) and its analogue NECA. acs.org In these studies, the this compound moiety was systematically modified. It was discovered that adding benzyloxy or phenoxy groups to the cyclopentyl ring, particularly with a halogen substituent in the meta position, conferred high affinity and potency at the A1R. acs.orgcam.ac.uk

Similarly, extensive SAR studies have been performed to develop potent glycosidase inhibitors based on aminocyclopentanol structures that mimic natural compounds like Mannostatin A and Trehazolamine. researchgate.netresearchgate.net Chemical modifications of the aminocyclopentanol core led to the discovery of highly potent inhibitors, with some N-benzyl-substituted derivatives achieving Ki values in the sub-nanomolar range. researchgate.net These studies revealed the critical nature of specific substituent patterns in determining inhibitory potency.

Contributions to Drug Discovery and Development of Novel Therapeutic Agents

The unique structural and chemical properties of this compound derivatives have made significant contributions to the discovery and development of novel therapeutic agents. vulcanchem.comchemimpex.comontosight.ai Serving as versatile chiral building blocks, these compounds enable the creation of complex molecules with specific biological activities. vulcanchem.com

The development of drugs for neurological disorders, infectious diseases, and cancer has benefited from intermediates derived from this compound. ontosight.aigoogle.com For instance, (1S,2R)-2-Aminocyclopentanol is explicitly utilized in the discovery of new pharmaceuticals and has been used in SAR studies to develop novel compounds. vulcanchem.com The ability to synthesize specific stereoisomers of drugs is a major challenge in pharmaceutical development, and chiral intermediates like (1R,2R)-2-aminocyclopentanol hydrochloride are essential tools for achieving this, ensuring the production of effective and safe medications. chemimpex.com Furthermore, the application of drug repurposing strategies to compounds containing related scaffolds, such as evaluating antimalarial drugs for anticancer activity, highlights the ongoing contribution of this chemical class to expanding therapeutic options. srce.hr

Molecular Interactions with Biological Targets and Receptor Modulation

The therapeutic effects of this compound derivatives stem from their precise interactions with specific biological targets, such as cell surface receptors and enzymes. The stereochemistry and functional groups of these molecules dictate their binding affinity and selectivity, leading to the modulation of cellular pathways.

Adenosine Receptor Agonism, particularly A1 Receptor Selectivity

Derivatives of this compound have been instrumental in developing potent and selective agonists for the adenosine A1 receptor (A1R), a G protein-coupled receptor involved in various physiological processes. acs.orgcam.ac.uk A1R agonists have therapeutic potential, but their clinical use has been limited by side effects, driving the search for more selective compounds. nih.gov

A series of novel agonists based on N6-cyclopentyl adenosine (CPA) and N6-cyclopentyl 5′-N-ethylcarboxamidoadenosine (CP-NECA) were synthesized where the N6-substituent was a derivative of (1R,2R)-2-aminocyclopentanol. acs.org SAR studies revealed that introducing substituted benzyloxy and phenoxy moieties onto the cyclopentyl ring significantly influenced potency and selectivity. Notably, compounds with a halogen (bromo or chloro) or methoxy (B1213986) group at the meta-position of the aromatic ring were among the most potent and selective A1R agonists. acs.orgcam.ac.uk For example, N6-2-(3-bromobenzyloxy)cyclopentyl-NECA showed approximately 1500-fold greater selectivity for the A1R compared to the parent compound NECA. acs.org These findings demonstrate that modifying the this compound portion of the molecule allows for fine-tuning of its interaction with the A1R binding pocket, leading to improved receptor selectivity. acs.orgcam.ac.uk

Table 1: Biological Activity of Selected NECA-based Derivatives at the Human A1 Adenosine Receptor

| Compound | R Group on Cyclopentyl Moiety | Potency (EC50, nM) | Selectivity (A2A/A1) | Citation(s) |

| NECA | - | 13 | 1.9 | acs.org |

| Compound 47 | 2-(3-Bromobenzyloxy) | 0.9 | ~1500 | acs.org |

| Compound 51 | 2-(3-Chlorobenzyloxy) | 1.1 | 630 | acs.org |

| Compound 55 | 2-(3-Methoxyphenoxy) | 0.8 | ~1500 | acs.org |

Glycosidase Inhibition (e.g., Analogs of Mannostatin A and Trehazolamine)

Aminocyclopentanol derivatives have emerged as a significant class of glycosidase inhibitors. researchgate.net Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, and their inhibition is a therapeutic strategy for various diseases, including diabetes, viral infections, and lysosomal storage disorders. researchgate.net

Inspired by the structures of natural glycosidase inhibitors like Mannostatin A and trehazolin, researchers have designed and synthesized aminocyclopentanol-based analogs. researchgate.netresearchgate.net Mannostatin A, a naturally occurring inhibitor of α-mannosidase, has a carbocyclic structure that served as a lead for synthetic analogues. researchgate.net SAR studies on these synthetic aminocyclopentanols, which mimic the structure of glycopyranoside substrates, have led to the discovery of highly potent inhibitors with Ki values below 1 µM. researchgate.net

For example, a series of 1-amino-5-hydroxymethyl-2,3,4-cyclopentanetriols were prepared as Mannostatin A analogs, showing strong inhibitory activities. researchgate.net Further optimization, such as varying the substituent on the amino group, yielded N-benzyl derivatives with Ki values as low as 0.0007 μM. researchgate.net Similarly, studies on trehazolin, a trehalase inhibitor, spurred the development of new aminocyclopentanol glycosidase inhibitors. researchgate.net One aminocyclopentanol, (1S,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol, was found to be a selective inhibitor of β-galactosidase and β-glucosidase. acs.org These findings underscore the potential of the aminocyclopentanol scaffold to generate potent and selective glycosidase inhibitors. researchgate.netresearchgate.net

Research Applications in Neuroscience and Neurotransmitter Systems

Derivatives of this compound serve as pivotal scaffolds in neuroscience research, primarily due to their structural characteristics that allow for the synthesis of molecules targeting various components of the central nervous system. Their utility spans from the development of potential therapeutics for neurological disorders to fundamental studies of neurotransmitter systems. netascientific.com The chiral nature of this compound is particularly valuable, enabling the creation of enantiomerically pure compounds that can exhibit specific interactions with biological targets. netascientific.com

One significant area of investigation involves the modulation of neurotransmitter receptors. For instance, derivatives of this compound have been instrumental in the synthesis of selective agonists for adenosine A1 receptors. acs.org These receptors are implicated in various physiological processes, including the modulation of neurotransmitter release. Research has shown that modifying the this compound core, for example, by introducing benzyloxy or phenoxy groups, can lead to compounds with high affinity and selectivity for the A1 receptor subtype. acs.org Molecular modeling studies suggest that these derivatives can fit into specific hydrophobic subpockets of the receptor, contributing to their selectivity. acs.org

Furthermore, the structural framework of this compound is utilized in the study of cannabinoid receptors, such as CB1 and CB2. researchgate.net CB1 receptors are predominantly found on neurons and play a role in inhibiting neurotransmitter release. researchgate.net Synthetic ligands derived from this compound are used to probe the structure-activity relationships of these receptors, aiding in the design of novel modulators. researchgate.net

Some derivatives have also been investigated for their potential as cholinesterase inhibitors. Both cis and trans isomers of aminocyclopentanol derivatives have shown activity in this area, which is relevant for conditions where cholinergic neurotransmission is impaired. The core structure's resemblance to other biologically active molecules that influence neurotransmitter systems makes it a versatile starting point for designing new neurologically active agents. smolecule.com

Table 1: Research Applications of this compound Derivatives in Neuroscience

| Research Area | Target System/Receptor | Example Application/Finding |

|---|---|---|

| Neurological Drug Development | Adenosine A₁ Receptor | Synthesis of selective agonists with potential therapeutic use. netascientific.comacs.org |

| Neurotransmitter Modulation | Cannabinoid Receptors (CB₁, CB₂) | Development of ligands to study receptor function and inhibit neurotransmitter release. researchgate.net |

| Enzyme Inhibition | Cholinesterase | Investigation of cis and trans isomers as potential cholinesterase inhibitors. |

| General Neuroscience | Central Nervous System | Used as a chiral building block for enantiomerically pure compounds targeting various neurological pathways. netascientific.com |

Function as Reagents in Biochemical Assays for Enzyme Activity and Metabolic Pathway Elucidation

The unique chemical properties of this compound and its derivatives make them valuable reagents in a variety of biochemical assays, particularly those designed to measure enzyme activity and to help elucidate metabolic pathways. netascientific.com They are frequently employed as chiral building blocks in chemoenzymatic synthesis, a process that combines chemical and enzymatic steps to create complex molecules with high stereoselectivity. acs.org

In the context of enzyme activity assays, these compounds can be used in several ways. They can be part of substrates for enzymatic reactions or act as inhibitors in enzyme inhibition assays. For example, enantiomerically pure forms of this compound, often obtained through enzymatic resolution, are crucial for developing assays that can distinguish between the activities of different enzyme stereoisomers. acs.org This is particularly important in drug discovery, where the biological activity of a molecule can be highly dependent on its stereochemistry. The use of this compound derivatives in the synthesis of factor Xa inhibitors, which are important in the blood coagulation cascade, highlights their role in developing tools to study specific enzyme targets. researchgate.net

The elucidation of metabolic pathways often involves tracing the transformation of labeled substrates through a series of enzymatic reactions. bspublications.net While direct use of this compound in tracing major metabolic pathways like glycolysis or the citric acid cycle is not its primary application, its derivatives are synthesized to interact with specific enzymes within these or other pathways. nih.govlibretexts.org By designing derivatives that act as specific enzyme inhibitors or probes, researchers can study the effect of blocking a particular metabolic step, thereby helping to map out the pathway and understand its regulation. The synthesis of complex biological molecules for these studies often relies on versatile intermediates like N-Boc protected this compound, which allows for controlled, stepwise chemical modifications. cymitquimica.com

Table 2: Application of this compound Derivatives in Biochemical Assays

| Assay Type | Role of this compound Derivative | Purpose of Assay |

|---|---|---|

| Chemoenzymatic Synthesis | Chiral Building Block | To produce enantiomerically pure compounds for further study. acs.org |

| Enzyme Inhibition Assays | Inhibitor | To test the potency and selectivity of potential drug candidates against specific enzymes like factor Xa. researchgate.net |

| Enzymatic Resolution | Substrate | To separate enantiomers of a racemic mixture, yielding optically pure compounds. acs.org |

| Metabolic Pathway Studies | Synthetic Intermediate | To create probes or inhibitors for specific enzymes to help map metabolic routes. netascientific.comnih.gov |

Advanced Analytical Characterization Methodologies for 2 Aminocyclopentanol

Spectroscopic Analysis (e.g., NMR Spectroscopy (1H and 13C), Mass Spectrometry)

Spectroscopic methods are fundamental to the structural identification and characterization of 2-Aminocyclopentanol and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for providing detailed information about the molecular structure of this compound. measurlabs.com Both ¹H and ¹³C NMR are routinely employed.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, the chemical shifts and coupling constants of the protons on the cyclopentane (B165970) ring and those attached to the amino and hydroxyl groups are diagnostic.

¹³C NMR Spectroscopy: Carbon-13 NMR is used to determine the number of non-equivalent carbons and their electronic environments. nih.gov The chemical shifts of the five carbons in the cyclopentane ring, particularly the carbons bearing the amino and hydroxyl groups, are key identifiers. core.ac.uk The use of cryoprobe technology can enhance the signal for ¹³C NMR, allowing for faster data acquisition. nih.gov

Mass Spectrometry (MS): Mass spectrometry is utilized to determine the molecular weight and elemental composition of this compound. smolecule.comgoogleapis.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in confirming the molecular formula. core.ac.uk

| Technique | Information Obtained | Relevance to this compound |

| ¹H NMR | Proton environment, connectivity, and stereochemistry | Confirms the presence of cyclopentane ring, amino, and hydroxyl protons. |

| ¹³C NMR | Carbon skeleton and chemical environment | Identifies the five distinct carbon atoms of the cyclopentane ring. |

| Mass Spectrometry | Molecular weight and fragmentation pattern | Confirms the molecular formula (C₅H₁₁NO) and provides structural clues. |

| High-Resolution MS | Exact molecular mass | Provides high-accuracy confirmation of the elemental composition. |

Chromatographic Methods for Separation and Purity Assessment (e.g., HPLC)

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used method for the analysis of amino acids and their derivatives. bevital.no For compounds like this compound that lack a strong UV chromophore, derivatization is often necessary to enable detection by UV-Vis detectors. google.com

Purity Assessment: HPLC can be used to determine the purity of a sample of this compound by separating it from any impurities. The purity is often calculated based on the area normalization of the peaks in the chromatogram. researchgate.net

Chiral Separation: Chiral HPLC, using a chiral stationary phase, can be employed to separate the enantiomers of this compound. Alternatively, derivatization with a chiral reagent can form diastereomers that can be separated on a standard achiral column. researchgate.net

| Method | Stationary Phase | Mobile Phase | Detection | Application |

| Reverse-Phase HPLC | C18 or similar | Acetonitrile/Water or Methanol/Water gradients | UV-Vis (after derivatization) | Purity assessment, separation of diastereomers |

| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Varies depending on CSP | UV-Vis, CD | Enantiomeric separation |

Absolute Configuration Determination (e.g., Single-Crystal X-ray Crystallography)

Determining the absolute configuration of the stereocenters in this compound is crucial for its application in asymmetric synthesis.

Single-Crystal X-ray Crystallography: This is considered the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. encyclopedia.pubresearchgate.net To obtain a single crystal suitable for X-ray diffraction, this compound may need to be derivatized to improve its crystallization properties. encyclopedia.pub The Flack parameter, obtained from the diffraction data, is a key indicator of the correctness of the assigned absolute configuration. encyclopedia.pubnih.gov

| Parameter | Significance |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit of the crystal. |

| Flack Parameter | A value close to zero indicates the correct absolute configuration has been determined. encyclopedia.pubnih.gov |

Enantiomeric Excess and Diastereomeric Ratio Determination

For stereoselective syntheses involving this compound, quantifying the enantiomeric excess (ee) and diastereomeric ratio (dr) is essential.

Enantiomeric Excess (ee) Determination: The enantiomeric excess is a measure of the purity of a chiral substance. It can be determined by several methods:

Chiral HPLC: As mentioned previously, this is a direct method for separating and quantifying enantiomers.

NMR Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: The addition of a chiral auxiliary can induce different chemical shifts for the enantiomers in the NMR spectrum, allowing for their quantification. researchgate.net

Formation of Diastereomers: Reaction with an enantiomerically pure reagent can convert the enantiomers into diastereomers, which have different physical properties and can be distinguished by NMR or chromatography. researchgate.net

Diastereomeric Ratio (dr) Determination: The diastereomeric ratio is a measure of the relative amounts of diastereomers in a mixture. unacademy.com

NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the diastereomeric ratio, as diastereomers typically exhibit distinct signals. researchgate.net

HPLC: Diastereomers can often be separated and quantified by standard HPLC methods.

| Technique | Principle | Application for this compound |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Direct separation and quantification of enantiomers. |

| NMR with Chiral Auxiliaries | Formation of transient diastereomeric complexes with distinct NMR signals. | Determination of enantiomeric excess. |

| NMR of Diastereomeric Derivatives | Formation of stable diastereomers with distinguishable NMR spectra. | Determination of enantiomeric excess and diastereomeric ratio. |

| Standard HPLC | Separation of diastereomers based on different physical properties. | Determination of diastereomeric ratio. |

Future Research Directions and Emerging Challenges

Development of Novel and More Efficient Stereoselective Synthetic Pathways

A primary challenge in utilizing 2-aminocyclopentanol lies in the efficient and stereocontrolled synthesis of its enantiomers. While progress has been made, future research will focus on developing more practical, scalable, and versatile synthetic routes.

Current research often employs chemoenzymatic protocols, which combine chemical synthesis with enzymatic resolution. A common strategy involves the stereospecific ring-opening of cyclopentene (B43876) oxide with an amine, such as diallylamine, to produce a racemic trans-2-aminocyclopentanol derivative. This racemic mixture is then resolved through enzymatic kinetic resolution, frequently using lipases like Burkholderia cepacia lipase (B570770) or Candida antarctica lipase B, which selectively acylate one enantiomer, allowing for their separation. researchgate.netresearchgate.net These methods can produce optically active trans-2-(N,N-dialkylamino)cyclopentanols with very high chemical yields and enantiomeric excesses, often exceeding 99%. researchgate.netresearchgate.net

Emerging strategies aim to improve upon these foundations. One promising avenue is the catalytic asymmetric ring opening of meso epoxides, which offers a direct route to enantiopure cyclic 1,2-amino alcohols. acs.org Another novel approach detailed in patent literature involves a hetero-Diels-Alder reaction between cyclopentadiene (B3395910) and a nitroso compound, followed by reduction and lipase-catalyzed resolution to achieve high optical purity via a short and cost-effective route. google.com Future efforts will likely concentrate on discovering new catalysts, both chemical and biological, that can bypass the need for racemic resolution altogether, enabling direct asymmetric synthesis from simple precursors. The development of one-pot procedures and continuous flow processes also represents a significant goal for improving efficiency and scalability. rsc.org

| Synthetic Strategy | Key Features | Reported Efficiency/Advantages | References |

|---|---|---|---|

| Chemoenzymatic Resolution | Ring-opening of cyclopentene oxide followed by lipase-catalyzed kinetic resolution (e.g., Burkholderia cepacia lipase). | High enantiomeric excess (>99% ee) and good chemical yields. | researchgate.netresearchgate.net |

| Catalytic Asymmetric Ring Opening | Direct asymmetric synthesis from meso epoxides using chiral catalysts. | Provides a practical pathway to enantiopure cyclic 1,2-amino alcohols. | acs.org |

| Hetero-Diels-Alder Approach | Reaction of cyclopentadiene with a nitroso compound, followed by reduction and enzymatic resolution. | Novel, short route with high optical purity and potentially lower cost. | google.com |

Expanding the Scope of this compound as Chiral Auxiliaries and Ligands

Chiral 1,2-amino alcohols are critical components in asymmetric synthesis, where they function as chiral auxiliaries or ligands for metal catalysts. enamine.netsci-hub.se Optically active derivatives of trans-2-aminocyclopentanol have demonstrated their utility as effective ligands in key carbon-carbon bond-forming reactions, such as the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. researchgate.netresearchgate.net

The future in this domain involves expanding the repertoire of reactions catalyzed by this compound-based ligands. Research is focused on designing new ligands for a broader array of transformations, including asymmetric hydrogenations, hydrosilylations, and cascade reactions. enamine.netnumberanalytics.com A significant challenge is the development of recoverable and recyclable chiral auxiliaries, which would enhance the economic and environmental viability of their use in large-scale synthesis. numberanalytics.com The structural rigidity and well-defined stereochemistry of the cyclopentane (B165970) ring make this compound an ideal template for creating novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. The exploration of its cis-isomers as chiral ligands, which are currently underrepresented in literature, could also unveil new reactivity and selectivity patterns. researchgate.net

Rational Design and Synthesis of Derivatives for Enhanced Biological Selectivity and Potency